molecular formula C18H23N3O3S B1207880 ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE

ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE

Cat. No.: B1207880
M. Wt: 361.5 g/mol
InChI Key: CPLHVPAYUQAHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of thienoisoquinoline and morpholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions, would be employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-5-(4-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
  • 1-Amino-5-(4-pyrrolidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE stands out due to the presence of the morpholine group, which can influence its chemical reactivity and biological activity. This makes it a unique candidate for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-2-24-18(22)15-14(19)13-11-5-3-4-6-12(11)16(20-17(13)25-15)21-7-9-23-10-8-21/h2-10,19H2,1H3

InChI Key

CPLHVPAYUQAHAW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)N4CCOCC4)N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)N4CCOCC4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE
Reactant of Route 2
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-AMINO-5-(MORPHOLIN-4-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXYLATE

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